molecular formula C5H11ClN2O2 B2356570 1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride CAS No. 2193051-92-0

1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride

Cat. No.: B2356570
CAS No.: 2193051-92-0
M. Wt: 166.61
InChI Key: MTVCKRNGUKFOLZ-LCTAVRDOSA-N
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Description

1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride is a chemical compound with the molecular formula C₅H₁₀N₂O₂·HCl. It is known for its unique structure, which includes a cyclobutane ring substituted with an amino group, a hydroxyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride typically involves the amidation of carboxylic acid substrates. One method involves converting a carboxylic acid into an acyl imidazole intermediate, which is then reacted with an amine hydrochloride in a solid-state reaction to yield the desired carboxamide . This reaction is often carried out in a ball mill, which facilitates the reaction without the need for solvents, resulting in high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, modulating biochemical processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-amino-3-hydroxycyclobutane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4(9)5(7)1-3(8)2-5;/h3,8H,1-2,7H2,(H2,6,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVCKRNGUKFOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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